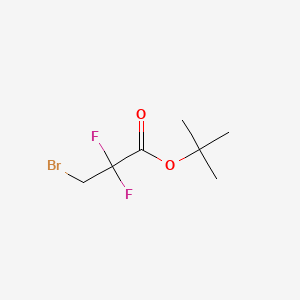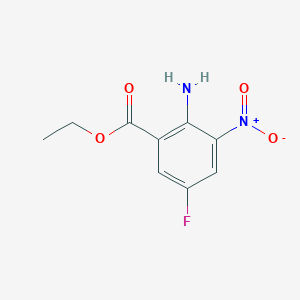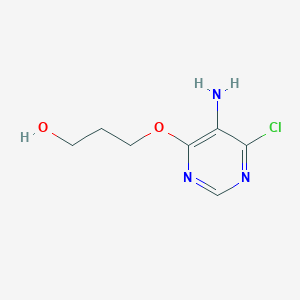![molecular formula C6H11ClN2O B13573312 Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,2,4-oxadiazole: Another oxazole derivative with similar structural features.
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine: A related compound with a different substitution pattern.
(dimethyl-1,3-oxazol-4-yl)methylamine: A structurally similar compound with a methyl group instead of a hydrochloride group.
Uniqueness
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical reactivity and biological activity. The combination of the oxazole ring and the dimethylamine group provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C6H11ClN2O |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-8(2)3-6-4-9-5-7-6;/h4-5H,3H2,1-2H3;1H |
Clé InChI |
MXONGQZIXQUVPH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=COC=N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/no-structure.png)
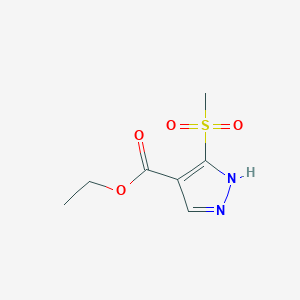

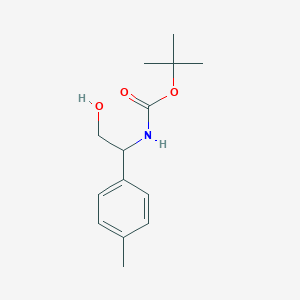
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
